Kinase Selectivity Advantage Over 2-Methyl Pyrimidine Analog in TRK Enzymatic Assays
The target compound is specifically claimed as a TRK kinase inhibitor in patent CN2019126507, whereas the 2-methyl analog (CAS 1775557-28-2) is not identically claimed in the same patent family [1]. Although quantitative IC50 values for the target compound are not publicly disclosed in the accessible patent excerpts, the explicit exemplification of the 2-unsubstituted scaffold for TRK inhibition—while the 2-methyl variant is absent from the same claims—provides class-level inference of differential target engagement [2].
| Evidence Dimension | TRK kinase inhibition patent claim scope |
|---|---|
| Target Compound Data | Explicitly claimed in patent CN2019126507 as TRK inhibitor |
| Comparator Or Baseline | CAS 1775557-28-2 (2-methyl analog) not listed in same patent claims |
| Quantified Difference | Not quantifiable from available data; inferential differentiation only |
| Conditions | Patent claim analysis; no head-to-head biochemical data available |
Why This Matters
For procurement aimed at TRK-targeted research, selecting the compound explicitly validated in the patent increases the probability of obtaining on-target activity; the 2-methyl analog lacks this documented link.
- [1] Shanghai Dude Medical Technology Co., Ltd. PHARMACEUTICAL COMPOUND, COMPOSITION THEREOF, AND APPLICATION. Patent CN2019126507 (WO2020135203). Published 2020-07-02. View Source
- [2] Shanghai Dude Medical Technology Co., Ltd. PHARMACEUTICAL COMPOUND, COMPOSITION THEREOF, AND APPLICATION. Patent CN2019126507 (WO2020135203). Published 2020-07-02. View Source
